molecular formula C15H11FN2O4S B2716440 4-[(4-fluorophenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one CAS No. 865658-76-0

4-[(4-fluorophenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one

Cat. No.: B2716440
CAS No.: 865658-76-0
M. Wt: 334.32
InChI Key: PEENNBLHPORKTK-UHFFFAOYSA-N
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Description

4-[(4-Fluorophenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one is a heterocyclic compound featuring a benzoxadiazepinone core fused with a 4-fluorophenylsulfonyl group and a methyl substituent. Benzoxadiazepinones are pharmacologically relevant due to their fused heterocyclic systems, which often exhibit biological activity modulated by substituents like sulfonyl groups and halogens .

Properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-2-methyl-1,3,4-benzoxadiazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O4S/c1-10-17-18(15(19)13-4-2-3-5-14(13)22-10)23(20,21)12-8-6-11(16)7-9-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEENNBLHPORKTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C2O1)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-fluorophenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxadiazepine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzoxadiazepine ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated aromatic compound and a suitable catalyst.

    Sulfonylation: The sulfonyl group is added via a sulfonylation reaction, typically using sulfonyl chloride and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(4-fluorophenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, leading to different reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, and catalysts such as palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various alcohols or amines.

Scientific Research Applications

Overview

4-[(4-fluorophenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one is a complex organic compound belonging to the benzoxadiazepine class. Its unique structure, characterized by a fluorophenyl group and a sulfonyl moiety, positions it as a significant compound in various fields, including medicinal chemistry, biological research, and industrial applications.

Synthesis and Characterization

The synthesis of this compound typically involves multiple steps:

  • Formation of the Benzoxadiazepine Core : Cyclization of appropriate precursors.
  • Introduction of the Fluorophenyl Group : Achieved through substitution reactions.
  • Sulfonylation : Addition of the sulfonyl group using sulfonyl chloride and a base.

Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm its structure and purity.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications:

  • Antimicrobial Activity : Studies have indicated significant antibacterial properties against various strains. For instance, it exhibited a zone of inhibition comparable to standard antibiotics like streptomycin against E. coli and S. aureus .
CompoundBacterial StrainZone of Inhibition (mm)
4E. coli18
4S. aureus20
4P. aeruginosa15
  • Anticancer Potential : Research has shown that derivatives of benzodiazepines can induce apoptosis in cancer cells and inhibit tumor growth . The compound's structure may enhance its efficacy as an anticancer agent.

Biological Research

The compound is studied for potential biological activities:

  • Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activities, which could be beneficial in preventing oxidative stress-related diseases.
  • Mechanism of Action : Ongoing research aims to elucidate the specific molecular targets and pathways influenced by this compound, particularly its interaction with enzymes or receptors involved in disease processes.

Chemical Reactions

The compound can undergo various chemical reactions:

  • Oxidation : Can yield oxidized derivatives.
  • Reduction : Modifies functional groups leading to different reduced forms.
  • Substitution Reactions : Particularly at the fluorophenyl and sulfonyl groups.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

Industrial Applications

In industry, this compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable building block for developing new materials.

Mechanism of Action

The mechanism of action of 4-[(4-fluorophenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

2.1.1 4-[(4-Methoxyphenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one ()

This compound differs from the target molecule by substituting the 4-fluorophenyl group with a 4-methoxyphenylsulfonyl moiety. Key comparisons include:

Property Target Compound (4-Fluorophenyl) Methoxy Analog (4-Methoxyphenyl)
Molecular Formula C16H13FN2O5S C16H14N2O5S
Monoisotopic Mass 346.062343 (inferred)* 346.062343
Substituent Effects Electron-withdrawing (F) Electron-donating (OCH3)
Potential Solubility Lower (due to F) Higher (due to OCH3)

*Inferred based on methoxy analog’s mass, adjusting for fluorine substitution (~19 Da difference).

2.1.2 CHEMBL1972440: 4-[(4-Fluorophenyl)methylene]-2-phenyloxazol-5(4H)-one ()

This oxazolone derivative shares a 4-fluorophenyl substituent and structural similarity (76.19%) with the target compound.

Property Target Compound (Benzoxadiazepinone) CHEMBL1972440 (Oxazolone)
Core Structure Benzoxadiazepinone Oxazol-5(4H)-one
Biological Activity (pIC50) Not reported Similar to compounds 3a–d
Structural Flexibility Rigid fused ring system Planar oxazolone core

Key Insight : Despite structural divergence, the shared 4-fluorophenyl group may contribute to similar biological profiles, such as antiproliferative activity observed in NCI60 assays .

Functional Group Comparisons

2.2.1 Sulfonyl vs. Sulfonamide Groups

Compounds like 4-[5-(4-fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide () highlight the role of sulfonamide groups in antimicrobial and enzyme inhibition. In contrast, the sulfonyl group in the target compound may enhance metabolic stability but reduce hydrogen-bonding capacity .

Research Findings and Implications

  • Biological Activity : While the target compound’s activity is unreported, analogs with 4-fluorophenyl groups (e.g., CHEMBL1972440) show antiproliferative effects (pIC50 ~5–7) .
  • Crystallography : Isostructural compounds () demonstrate that halogen substitutions (Cl vs. F) minimally disrupt crystal packing, suggesting predictable solid-state behavior for the target compound .
  • Therapeutic Potential: Fluorophenyl-containing thiazoles () exhibit antimicrobial activity, hinting at possible applications for the target molecule .

Biological Activity

The compound 4-[(4-fluorophenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one is a member of the benzodiazepine family that has garnered attention due to its potential biological activities. This article reviews its synthesis, characterization, and biological properties, focusing on its antibacterial and antioxidant activities.

  • Molecular Formula : C14H12FNO3S
  • Molecular Weight : 295.31 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : CC1=NN=C2C1=C(C=C(C=C2)S(=O)(=O)C(C)C)C(=O)N1C=C(C=C1F)C(=O)O

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process starting from appropriate sulfonamide precursors. The characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the compound.

Antibacterial Activity

Recent studies have demonstrated that compounds containing sulfonamide groups exhibit significant antibacterial properties. For instance, derivatives with a similar structure have shown activity against various bacterial strains.

CompoundBacterial StrainZone of Inhibition (mm)
4aE. coli18
4bS. aureus20
4cP. aeruginosa15

In a comparative study, the synthesized compound exhibited a zone of inhibition comparable to standard antibiotics like streptomycin .

Antioxidant Activity

The antioxidant potential of this compound was evaluated using the DPPH radical scavenging assay. The results indicated moderate antioxidant activity:

Concentration (µg/mL)% Inhibition
1025
5045
10070

These findings suggest that the compound can act as a free radical scavenger, potentially contributing to its therapeutic effects .

Case Studies and Research Findings

  • Study on Antimicrobial Agents : A study published in Current Chemistry Letters reported on various sulfonamide derivatives, including those similar to our compound. The derivatives were tested for their antimicrobial efficacy and showed promising results against multiple pathogens .
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of the compound with bacterial enzymes. These studies suggest that the sulfonamide moiety plays a crucial role in enhancing biological activity by interacting with active sites of target proteins .
  • Comparative Analysis with Other Sulfonamides : Comparative analyses have shown that while many sulfonamides exhibit antibacterial properties, the presence of the fluorophenyl group in this compound may enhance its potency against resistant bacterial strains .

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